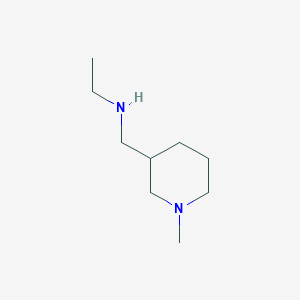

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine

説明

Historical Context and Development

The development of ethyl-(1-methyl-piperidin-3-ylmethyl)-amine emerged from the broader historical evolution of piperidine chemistry, which has experienced significant advancement over recent decades. Piperidine derivatives have become increasingly important in organic synthesis due to their diverse biological activities and structural versatility. The systematic study of piperidine-containing compounds has revealed their fundamental role in medicinal chemistry, with researchers developing increasingly sophisticated synthetic methodologies to access these valuable molecular frameworks. The specific compound this compound represents a culmination of these synthetic advances, combining established piperidine chemistry with tertiary amine functionality to create a compound with enhanced synthetic utility.

Recent scientific literature demonstrates that piperidine derivatives have undergone extensive investigation for their synthetic applications, with researchers developing novel approaches for accessing complex piperidine-containing structures. The evolution of synthetic methodologies has enabled the preparation of increasingly sophisticated piperidine derivatives, including compounds like this compound that incorporate multiple functional groups and structural features. This historical progression reflects the growing understanding of structure-activity relationships in nitrogen-containing heterocycles and the recognition of their importance in contemporary drug discovery and materials science applications.

Nomenclature and Classification

This compound exists under multiple nomenclature systems, reflecting the complexity of chemical naming conventions for multi-functional organic compounds. The compound is officially registered under Chemical Abstracts Service number 1247792-71-7, providing a unique identifier that facilitates unambiguous chemical communication. Alternative systematic names include N-((1-Methylpiperidin-3-yl)methyl)ethanamine, which more explicitly describes the structural connectivity of the molecule. The International Union of Pure and Applied Chemistry nomenclature system would classify this compound as a derivative of ethanamine bearing a substituted piperidine substituent, emphasizing the primary functional group while acknowledging the heterocyclic component.

The structural nomenclature reveals several key features of the molecular architecture. The compound contains a piperidine ring system substituted at the nitrogen position with a methyl group, creating a 1-methylpiperidine unit. This heterocyclic portion connects to the main chain through a methylene bridge at the 3-position of the piperidine ring, ultimately linking to an ethylamine functional group. The systematic naming conventions demonstrate the hierarchical approach to describing complex organic structures, where the principal functional group serves as the base name while substituents are described in order of decreasing priority.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1247792-71-7 |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Primary Name | This compound |

| Alternative Name | N-((1-Methylpiperidin-3-yl)methyl)ethanamine |

Position within Tertiary Amine and Piperidine Derivative Families

This compound occupies a distinctive position within the tertiary amine family due to its unique structural features and chemical properties. Tertiary amines are characterized by having three organic substituents attached to the nitrogen atom, distinguishing them from primary amines with one substituent and secondary amines with two substituents. The compound demonstrates typical tertiary amine characteristics, including basic properties and the capacity to form salts with acids. The electronic properties of tertiary amines result from the presence of three electron-donating alkyl groups attached to the nitrogen center, which influences both the basicity and nucleophilicity of these compounds.

Within the piperidine derivative family, this compound represents a sophisticated example of structural modification and functionalization. Piperidine derivatives have gained recognition for their diverse biological activities and utility in organic synthesis, with the six-membered nitrogen-containing ring serving as a versatile scaffold for further chemical elaboration. The methylation of the piperidine nitrogen in this compound creates a quaternary nitrogen center that influences the conformational preferences and chemical reactivity of the molecule. This structural feature distinguishes it from simple piperidine derivatives and contributes to its unique chemical profile.

The compound's position at the intersection of tertiary amine and piperidine derivative classifications creates opportunities for diverse chemical transformations and applications. The presence of both functionalities enables participation in reactions characteristic of each chemical class, including nucleophilic substitution reactions typical of tertiary amines and cyclic modifications characteristic of piperidine derivatives. This dual functionality enhances the synthetic utility of the compound and expands its potential applications in organic synthesis and medicinal chemistry research.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its role as a versatile synthetic intermediate and its potential applications in drug discovery programs. The compound has garnered interest across various scientific fields due to its unique structure and potential applications in medicinal chemistry and organic synthesis. Research applications include its use as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceutically relevant compounds where the piperidine scaffold provides important structural and biological properties.

Contemporary research has demonstrated that piperidine derivatives, including compounds like this compound, serve as valuable precursors in the synthesis of biologically active molecules. The structural features of this compound make it particularly suitable for further chemical modification through standard organic transformations, including oxidation reactions that may yield oxides, reduction processes that could produce alternative amine or alcohol derivatives, and substitution reactions that enable the introduction of additional functional groups. These synthetic possibilities position the compound as a valuable starting material for accessing diverse chemical structures.

The research significance extends to the compound's potential role in advancing synthetic methodologies for nitrogen-containing heterocycles. Recent scientific literature emphasizes the importance of developing efficient synthetic routes to functionalized piperidine derivatives, and compounds like this compound provide opportunities to explore novel synthetic transformations and reaction conditions. The compound's structure enables investigation of various chemical processes, including intramolecular cyclization reactions, radical-mediated transformations, and transition metal-catalyzed coupling reactions that could lead to the development of new synthetic methodologies.

| Research Application | Significance |

|---|---|

| Synthetic Intermediate | Building block for complex molecule synthesis |

| Medicinal Chemistry | Precursor for pharmaceutically relevant compounds |

| Methodology Development | Platform for investigating novel synthetic transformations |

| Structure-Activity Studies | Model compound for understanding nitrogen heterocycle properties |

特性

IUPAC Name |

N-[(1-methylpiperidin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYCRZBDCCADAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reductive Amination Approach

One of the most direct and widely employed methods to prepare substituted piperidinyl amines is reductive amination. This involves the condensation of a piperidin-3-carbaldehyde or ketone derivative with ethylamine followed by reduction.

-

- The 1-methylpiperidin-3-carbaldehyde intermediate is reacted with ethylamine in the presence of a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- The reaction is typically carried out in an aprotic solvent like dichloroethane or methanol under inert atmosphere to avoid oxidation.

- The reductive amination proceeds smoothly at room temperature, yielding this compound with high selectivity.

Alkylation of 1-Methylpiperidin-3-ylmethyl Precursors

Another approach involves the nucleophilic substitution or alkylation of a suitable piperidinylmethyl precursor with ethylamine.

-

- A halogenated intermediate such as 1-methylpiperidin-3-ylmethyl bromide or chloride is prepared first.

- This intermediate is then reacted with ethylamine under controlled temperature conditions to substitute the halogen with the ethylamine group.

- Potassium carbonate or other mild bases are often used to scavenge the generated acid and promote the substitution.

Amide Formation and Subsequent Reduction

A multi-step synthetic route involves first forming an amide intermediate from 1-methylpiperidine-3-carboxylic acid derivatives, followed by reduction to the corresponding amine.

-

- The carboxylic acid derivative is activated using coupling reagents such as HATU or thionyl chloride to form an amide with ethylamine.

- The amide is then reduced using catalytic hydrogenation or chemical reducing agents (e.g., LiAlH4) to yield the target amine.

- This approach is useful when the piperidine ring needs to be functionalized at the carboxylic acid position before amine introduction.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 1-methylpiperidin-3-carbaldehyde, ethylamine, NaBH(OAc)3, RT | 80-90 | High selectivity, mild conditions | Requires aldehyde intermediate |

| Alkylation of Halogenated Intermediate | 1-methylpiperidin-3-ylmethyl bromide/chloride, ethylamine, K2CO3, reflux | 70-85 | Simple, scalable | Possible side reactions, needs halide precursor |

| Amide Formation + Reduction | 1-methylpiperidine-3-carboxylic acid, thionyl chloride, ethylamine, HATU, LiAlH4 or catalytic hydrogenation | 65-80 | High purity, versatile intermediate control | Multi-step, requires careful reduction |

化学反応の分析

Types of Reactions

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, cyanides, and amines; reactions often require the presence of a base and are conducted at elevated temperatures.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted amines with different functional groups.

科学的研究の応用

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine exhibits various biological activities, making it relevant in medicinal chemistry:

- Dipeptidyl Peptidase IV Inhibition : The compound has been shown to inhibit DPP-IV, an enzyme involved in glucose metabolism, enhancing insulin secretion and reducing glucagon levels.

- Potential Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.

Diabetes Management

The inhibition of DPP-IV by this compound positions it as a potential therapeutic agent for type 2 diabetes. By modulating insulin secretion and glucagon levels, it may improve glycemic control in diabetic patients.

Neuropharmacology

Research indicates that compounds with similar piperidine structures can interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety .

Cancer Therapy

The structural similarities to known anticancer agents suggest potential applications in oncology. Studies have reported significant cytotoxicity against human cancer cell lines, highlighting the need for further exploration of its efficacy and safety profiles.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated structurally similar compounds for their anticancer properties. Findings revealed that certain derivatives exhibited potent anticancer activity with favorable safety profiles.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| Similar Derivative | A549 (Lung) | 25 |

| Similar Derivative | MCF7 (Breast) | 30 |

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), providing insights into their application for treating mood disorders.

作用機序

The mechanism of action of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine and related piperidine-based amines:

Key Observations :

- Steric Effects : Tetramethyl groups in introduce rigidity, possibly reducing conformational flexibility required for receptor binding.

- Hydrogen Bonding: The aminoethyl group in may improve interactions with polar enzyme active sites.

A. Cholinergic System Modulation

- Ethyl-(2-methoxybenzyl)-amine derivatives (structurally analogous to the target compound) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.773 µM) due to interactions with the enzyme’s catalytic site .

- Comparison : The ethyl group in this compound may similarly engage in hydrophobic interactions within AChE’s gorge, but its lack of a methoxybenzyl moiety (critical for π-π stacking in ) likely reduces potency.

B. Amine Transport and Cellular Uptake

- Simple amines like ethylamine and methylamine are efficiently concentrated in cells via passive diffusion and ion trapping mechanisms, with accumulation ratios up to 6,000-fold .

C. Receptor Binding Affinity

- Proteins recognizing dimethylamine , ethylamine , and trimethylamine exhibit ligand specificity influenced by substituent size and charge (e.g., R5 binds trimethylamine 300-fold more tightly than dimethylamine ).

- Comparison : The target compound’s branched ethyl-methyl substituents may confer moderate affinity for amine-recognizing receptors but less specificity than bulkier analogs (e.g., benzyl-substituted ).

生物活性

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction between 1-methylpiperidine and ethylamine. This reaction is often catalyzed by palladium on carbon under controlled conditions, with temperatures ranging from 50 to 100°C. The process can take several hours to ensure complete conversion of the reactants. In industrial applications, continuous flow processes and high-pressure reactors are utilized to enhance yield and efficiency, followed by purification steps such as distillation and recrystallization to achieve high purity levels.

This compound acts primarily through its interactions with specific molecular targets, including receptors and enzymes. Its ability to bind to these targets allows it to modulate their activity, which can lead to various biological effects. The detailed pathways and targets depend on the context of its application, whether in research or therapeutic settings.

Biological Activity

The compound has been investigated for several biological activities:

- Modulation of Biological Pathways : this compound has shown potential in modulating key biological pathways, which may have implications in disease treatment.

- Ligand in Receptor Studies : It serves as a ligand in studies aimed at understanding receptor functions and interactions, particularly in the context of drug discovery.

- Therapeutic Applications : Preliminary research suggests it may have therapeutic effects, especially in developing new pharmaceuticals targeting various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives, including this compound:

- Cancer Research : A study demonstrated that piperidine derivatives could inhibit the proliferation of tumor cell lines with EC50 values ranging from 1 to 3 μM. This suggests that this compound may exhibit similar anti-cancer properties due to its structural characteristics .

- Enzyme Interaction : Research indicates that compounds with piperidine structures can significantly affect various enzymes, including kinases and hydrolases. This broad spectrum of activity highlights the potential for this compound in therapeutic applications related to inflammation and cancer .

- Pharmacokinetic Studies : In vitro studies have shown that modifications to piperidine derivatives can alter their pharmacokinetic profiles, affecting their efficacy and safety profiles. Such findings are crucial for understanding how this compound might behave in biological systems .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing ethyl-substituted piperidinylmethyl amines, and how do reaction conditions influence yield?

Ethyl-substituted piperidinylmethyl amines can be synthesized via nucleophilic substitution or reductive amination. For example, primary amine-functionalized monomers (e.g., norbornene-methylamine) initiate copolymerization with ethyl-containing monomers, where monomer-to-initiator ratios control molecular weight . Reactivity ratios near unity (e.g., rME = 1.08, rMB = 0.98) suggest random copolymerization, critical for tuning hydrophilicity and crystallinity. Adjusting pH and temperature during synthesis is essential to minimize side reactions like oxidation or unintended cyclization .

Q. How do alkylamines interact with biological membranes, and what factors govern their accumulation in cellular compartments?

Alkylamines like ethylamine accumulate in acidic intracellular compartments (e.g., vacuoles) via passive diffusion of the uncharged form (R-NH2) and subsequent protonation (R-NH3+). For Cyclotella cryptica, ethylamine is concentrated 600–6,000-fold, with accumulation pH-dependent due to ionization equilibria. In contrast, methylamine uptake is K+-sensitive, suggesting distinct transport mechanisms . Intracellular pH (4–5) measured via 9-aminoacridine fluorescence highlights compartment-specific accumulation .

Q. What analytical methods are recommended for characterizing ethyl-substituted amines and their derivatives?

Spectrophotometric techniques (e.g., diazotization coupled with H-acid or N-(1-naphthyl)ethylenediamine) enable quantification of aromatic amines, while ¹H NMR end-group analysis (e.g., norbornene allyl protons in toluene-d8) determines molecular weight in copolymer systems . X-ray diffraction (XRD) is critical for studying amine-cellulose lattice interactions, such as cellulose III formation upon ethylamine evaporation .

Advanced Research Questions

Q. How do conflicting data on amine transport mechanisms inform experimental design for studying piperidinylmethyl amines?

Evidence from diatom studies shows methylamine uptake is K+-dependent, while ethylamine relies on pH gradients . For piperidinylmethyl amines, researchers must differentiate passive diffusion (pH-driven) from active transport (ion-coupled) by varying external K+ and pH. Control experiments using protonophores (e.g., CCCP) or ion channel inhibitors can clarify dominant mechanisms .

Q. What methodological challenges arise in analyzing amine-induced polymer lattice transformations, and how can they be resolved?

Ethylamine-cellulose complexes regenerate cellulose III upon slow evaporation but restore native lattices with fast drying . Discrepancies in lattice outcomes require controlled humidity and temperature during evaporation. XRD and FTIR should track real-time structural changes, while molecular dynamics simulations model amine-polymer interactions to resolve kinetic vs. thermodynamic control .

Q. Why do reaction pathways diverge in aminolysis of phosphorus-containing compounds with ethylamine versus ammonia?

In (NPC1₂)₂NSOX systems, ammonia induces geminal substitution, while ethylamine promotes both geminal and non-geminal pathways due to steric and electronic effects. Advanced kinetic studies (e.g., ³¹P NMR) and isotopic labeling (e.g., ¹⁵N-ethylamine) can map intermediate species and validate competing mechanisms .

Q. How do structural modifications in ethyl-piperidinylmethyl amines alter their biological activity, and what computational tools predict these effects?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent effects (e.g., methyl vs. ethyl groups) with antimicrobial or receptor-binding activity. For example, 4,6-di(indol-3-yl)dihydropyrimidin-2-amine derivatives show enhanced activity when bulky groups improve target affinity . Meta-analysis of structural analogs (e.g., N-phenylpiperidin-4-amine) identifies critical pharmacophores .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。